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molecular formula C10H10BrN B2524288 6-bromo-1-ethyl-1H-indole CAS No. 199589-20-3

6-bromo-1-ethyl-1H-indole

Cat. No. B2524288
M. Wt: 224.101
InChI Key: GFQPTVGPUTXTBG-UHFFFAOYSA-N
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Patent
US06384070B2

Procedure details

Sodium hydride (480 mg of a 60% dispersion in mineral oil) was added to a stirred solution of 6-bromoindole (1.8 g, 9.2 mmol) in dimethylformamide (20 ml) at 0° C. under a nitrogen atmosphere. After 1 hour bromoethane (1.1 ml, 14.7 mmol) was added and the cooling bath removed. After 12 hours the dimethylformamide was removed in vacuo. The residue was purified directly by flash column chromatoraphy (using 95% hexane, 5% ethyl acetate as eluant) to give 2.1 g of the subtitle compound as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1.Br[CH2:14][CH3:15]>CN(C)C=O>[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][N:10]2[CH2:14][CH3:15])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.8 g
Type
reactant
Smiles
BrC1=CC=C2C=CNC2=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath removed
CUSTOM
Type
CUSTOM
Details
After 12 hours the dimethylformamide was removed in vacuo
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The residue was purified directly by flash column chromatoraphy (using 95% hexane, 5% ethyl acetate as eluant)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=CN(C2=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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